molecular formula C17H36N2O B1670668 N-[3-(dimethylamino)propyl]dodecanamide CAS No. 3179-80-4

N-[3-(dimethylamino)propyl]dodecanamide

Cat. No. B1670668
CAS RN: 3179-80-4
M. Wt: 284.5 g/mol
InChI Key: TWMFGCHRALXDAR-UHFFFAOYSA-N
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Description

“N-[3-(dimethylamino)propyl]dodecanamide” is a chemical compound with the CAS Number: 3179-80-4 and Linear Formula: C17H36N2O .


Molecular Structure Analysis

The molecular structure of “N-[3-(dimethylamino)propyl]dodecanamide” is represented by the InChI Code: 1S/C17H36N2O/c1-4-5-6-7-8-9-10-11-12-14-17(20)18-15-13-16-19(2)3/h4-16H2,1-3H3,(H,18,20) . The molecular weight is 284.49 .


Chemical Reactions Analysis

The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .


Physical And Chemical Properties Analysis

“N-[3-(dimethylamino)propyl]dodecanamide” is a solid substance . It has a molecular weight of 284.49 . The physical form of the substance is solid .

Scientific Research Applications

Lauramidopropyl Dimethylamine: A Comprehensive Analysis of Scientific Research Applications:

Cosmetics Industry

Lauramidopropyl dimethylamine functions primarily as an antistatic agent in cosmetic products. It helps to reduce static charges by neutralizing the electric charge on surfaces, such as hair, making it a valuable ingredient in hair care formulations .

Green Production Technology

This compound is involved in green production technology . A patent describes a two-stage production process for lauramidopropyl dimethylamine that emphasizes environmental friendliness .

Surfactant Synthesis

It is used in the synthesis of cationic surfactants . Research indicates that lauramidopropyl dimethylamine can be quaternized with 3-chloroglycerol to produce surfactants without the use of solvents .

Safety and Hazards

The safety information for “N-[3-(dimethylamino)propyl]dodecanamide” includes several hazard statements: H302, H312, H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

N-[3-(dimethylamino)propyl]dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36N2O/c1-4-5-6-7-8-9-10-11-12-14-17(20)18-15-13-16-19(2)3/h4-16H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMFGCHRALXDAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044913
Record name N-[3-(Dimethylamino)propyl]dodecanamide
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Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid
Record name Dodecanamide, N-[3-(dimethylamino)propyl]-
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Product Name

N-[3-(dimethylamino)propyl]dodecanamide

CAS RN

3179-80-4, 1147459-12-8
Record name (Laurylamidopropyl)dimethylamine
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Record name Dimethylaminopropyl lauramide
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Record name Lexamine L 13
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Record name Dodecanamide, N-[3-(dimethylamino)propyl]-
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Record name N-[3-(Dimethylamino)propyl]dodecanamide
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Record name N-[3-(dimethylamino)propyl]dodecanamide
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Record name Amides, C12-18, N-[3-(dimethylamino)propyl]
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Record name LAURAMIDOPROPYL DIMETHYLAMINE
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Synthesis routes and methods

Procedure details

A 500 ml RB flask containing a solution of lauroyl chloride (19.38 g., 89 mM) in dry chloroform (200 ml) was cooled to 0° C. on an ice bath. A solution of N,N-dimethyl-1,3-propanediamine (10.40 g., 51 mM) and triethylamine (9.40 g., 93 mM) in dry chloroform (25ml) was added dropwise to the cold solution through an addition funnel, then allowed to warm to room temperature and stirred for 2 hours. The chloroform was removed under reduced pressure and the residue redissolved in an ethanol/water mixture (1:1) and neutralized with sodium bicarbonate, followed by extraction with chloroform (4×50 ml). The combined extracts were dried (MgSO4), concentrated, and the residue distilled under reduced pressure (bp 171° C., 10μ) to give 23.92 g. (68%) of the subject compound as an amber solid.
Quantity
19.38 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
[Compound]
Name
subject compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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